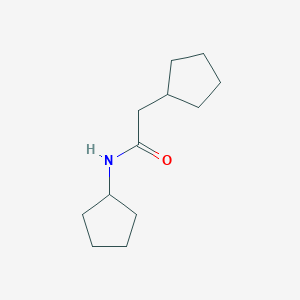

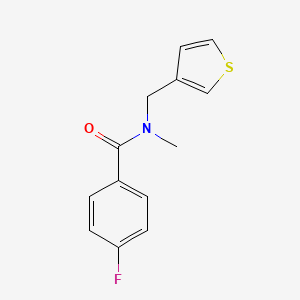

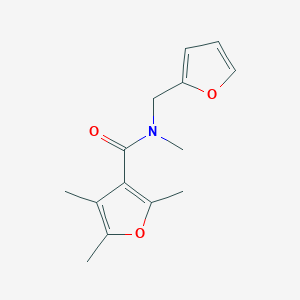

![molecular formula C14H12FNO2 B7475159 Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, also known as AFM11, is a small molecule drug that belongs to the class of bispecific antibodies. It is designed to target CD19-positive cancer cells and T cells, thereby inducing the immune system to attack cancer cells. AFM11 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.

Mechanism of Action

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone works by binding to CD19-positive cancer cells and CD3-positive T cells simultaneously, thereby bringing the T cells in close proximity to the cancer cells. This leads to the activation of the T cells, which then attack the cancer cells. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a dual mechanism of action, as it not only induces T cell-mediated cytotoxicity but also enhances the release of cytokines and chemokines, which further stimulate the immune system.

Biochemical and Physiological Effects

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been shown to induce potent cytotoxicity against CD19-positive cancer cells in vitro and in vivo. It also enhances the activation and proliferation of T cells, leading to a sustained anti-tumor response. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has a favorable pharmacokinetic profile, with a half-life of approximately 1-2 days in humans. It is well-tolerated in preclinical models and has shown minimal toxicity in clinical trials.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has several advantages for laboratory experiments, including its potent anti-tumor activity, favorable safety profile, and dual mechanism of action. However, the synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise. In addition, the cost of producing Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is high, which may limit its use in certain experiments.

Future Directions

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown promising results in preclinical and clinical studies, and several future directions are being explored. These include the evaluation of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone in combination with other anti-cancer agents, the development of new linker molecules to improve the pharmacokinetic properties of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone, and the exploration of new indications for Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone beyond CD19-positive malignancies. Further research is needed to fully elucidate the potential of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone as a novel cancer therapy.

Synthesis Methods

The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone involves the coupling of two different monoclonal antibodies, one targeting CD19 and the other targeting CD3, through a linker molecule. The linker molecule contains the Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone moiety, which is responsible for binding to CD19-positive cancer cells. The synthesis of Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has been extensively studied in preclinical models of hematological malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL). In these studies, Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone has shown potent anti-tumor activity and a favorable safety profile. Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone is also being evaluated in clinical trials for the treatment of ALL and NHL, as well as other CD19-positive malignancies.

properties

IUPAC Name |

azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-5-2-1-4-10(11)12-6-7-13(18-12)14(17)16-8-3-9-16/h1-2,4-7H,3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQXNERHIBMMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

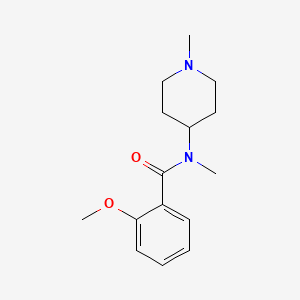

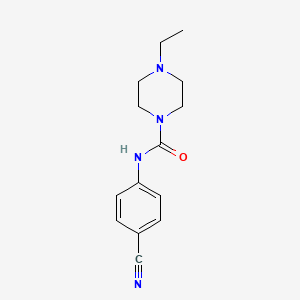

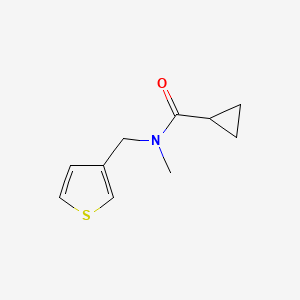

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)

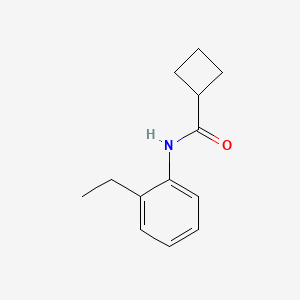

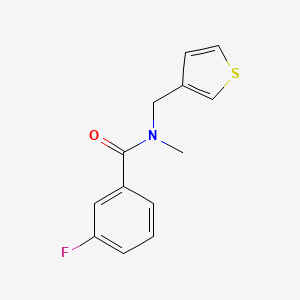

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

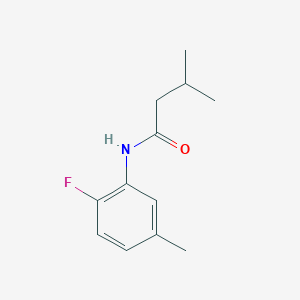

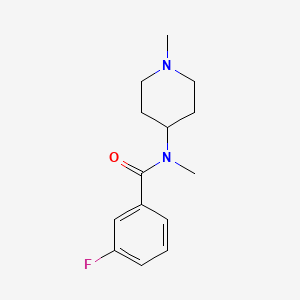

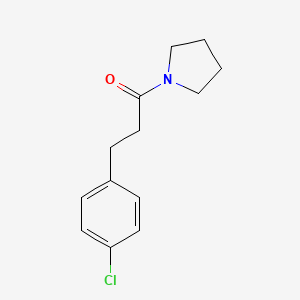

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)